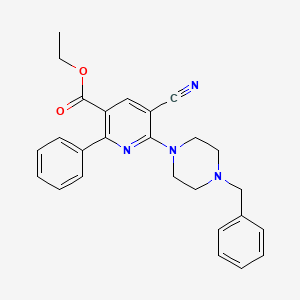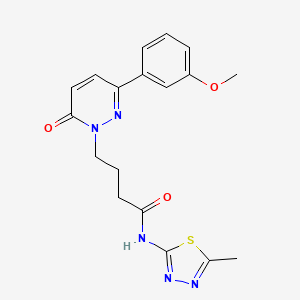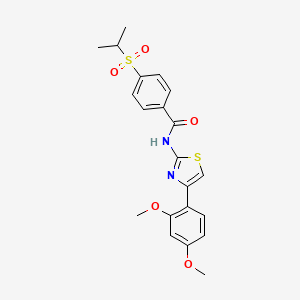
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety attached to a nicotinate backbone. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzylpiperazine derivatives, have been reported to interact with various targets, including oxidoreductase proteins . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.
Mode of Action
Benzylpiperazine, a structurally similar compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
Benzylpiperazine and its derivatives have been reported to influence several biochemical pathways, including those involving serotonin and dopamine .
Pharmacokinetics
Benzylpiperazine, a structurally similar compound, is known to be metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, influencing its efficacy and duration of action.
Result of Action
Benzylpiperazine and its derivatives have been reported to have various effects, including euphoriant and stimulant properties .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other benzylpiperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the benzylpiperazine moiety, which has been associated with a wide range of biological activities in other compounds .
Cellular Effects
Other benzylpiperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Other benzylpiperazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate at different dosages in animal models have not been reported. Other benzylpiperazine derivatives have shown dose-dependent effects in animal models
Méthodes De Préparation
The synthesis of Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Backbone: The synthesis begins with the preparation of the nicotinate backbone, which involves the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano and phenyl groups.
Introduction of the Piperazine Moiety: The next step involves the introduction of the benzylpiperazine group. This is typically achieved through a nucleophilic substitution reaction where the benzylpiperazine is reacted with an intermediate compound containing a suitable leaving group.
Final Coupling: The final step involves the coupling of the benzylpiperazine moiety with the nicotinate backbone under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, where different substituents can be introduced.
Hydrolysis: Hydrolysis of the ester group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate can be compared with other piperazine derivatives, such as:
Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.
1-(3-chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct biological activities, often used in research on serotonin receptors.
TFMPP (3-trifluoromethylphenylpiperazine): A compound with psychoactive properties, commonly studied for its effects on the central nervous system.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 6-(4-benzylpiperazin-1-yl)-5-cyano-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-2-32-26(31)23-17-22(18-27)25(28-24(23)21-11-7-4-8-12-21)30-15-13-29(14-16-30)19-20-9-5-3-6-10-20/h3-12,17H,2,13-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRULFPZPVWWKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2953147.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)
![N-(2,4-difluorophenyl)-2-({4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2953151.png)
![2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2953153.png)

methanone](/img/structure/B2953157.png)
![(12E)-12-{[(3,5-dimethoxyphenyl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile](/img/structure/B2953161.png)
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2953162.png)
![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)
![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)
![1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2953165.png)

